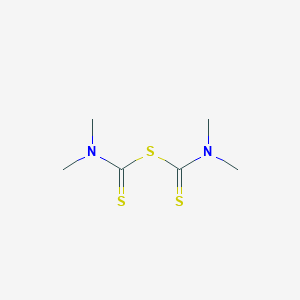

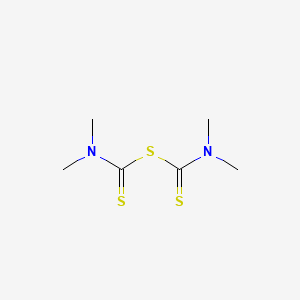

Tetramethylthiuram monosulfide

Description

Properties

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder | |

CAS No. |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tetramethylthiuram monosulfide synthesis from tetramethylthiuram disulfide.

An In-depth Technical Guide to the Synthesis of Tetramethylthiuram Monosulfide from Tetramethylthiuram Disulfide

Introduction

Tetramethylthiuram disulfide (TMTD), widely known as Thiram, and its derivative, this compound (TMTM), are pivotal organosulfur compounds in the chemical industry. While TMTD serves as a potent fungicide and rubber vulcanization accelerator, TMTM is primarily valued as a fast-curing secondary accelerator in the processing of natural and butyl rubbers, providing excellent processing safety without the risk of premature curing.[1][2][3] The conversion of TMTD to TMTM is a chemically significant process, involving the precise removal of a single sulfur atom from the disulfide bridge.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, reaction mechanisms, and practical methodologies for the synthesis of TMTM from TMTD. We will delve into the causality behind experimental choices, compare traditional and modern synthetic routes, and provide detailed protocols grounded in established chemical literature.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the reactant and product is fundamental to designing a successful synthesis and purification strategy.

| Property | Tetramethylthiuram Disulfide (TMTD) | This compound (TMTM) |

| IUPAC Name | Bis(dimethylthiocarbamoyl) disulfide | Bis(dimethylthiocarbamoyl) sulfide |

| Formula | C₆H₁₂N₂S₄ | C₆H₁₂N₂S₃ |

| Molar Mass | 240.43 g/mol [4] | 208.36 g/mol [5] |

| Appearance | White to yellowish crystalline solid[6] | Yellow powder/solid[5][7] |

| Melting Point | 155–156 °C[1] | 106–110 °C[7] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone, benzene.[6][7] | Insoluble in water; Soluble in ethanol, acetone, benzene, diethyl ether.[7] |

Core Synthesis Principle: Nucleophilic Desulfuration

The conversion of TMTD to TMTM is a classic example of a desulfuration reaction, specifically targeting the disulfide bond. The underlying principle involves the nucleophilic attack on one of the sulfur atoms of the disulfide bridge.[8][9] This attack leads to the cleavage of the S-S bond, followed by a series of steps that result in the extrusion of one sulfur atom and the formation of a more stable monosulfide linkage.

The choice of the nucleophilic reagent is the primary determinant of the reaction's efficiency, safety profile, and byproduct formation. Historically, inorganic cyanides were the industry standard, but modern approaches favor less toxic and more sustainable reagents like phosphines and phosphites.

Reaction Pathways and Mechanistic Insights

Two primary pathways dominate the synthesis of TMTM from TMTD. The choice between them represents a trade-off between historical industrial precedent and modern demands for greener, safer chemical processes.

Pathway 1: Cyanide-Mediated Desulfuration (Traditional Method)

The reaction of TMTD with an alkali metal cyanide, such as potassium cyanide (KCN), is a well-established industrial method.[8][10][11] The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the disulfide bond.

Mechanism: The reaction proceeds in two main steps[8][11]:

-

Nucleophilic Attack and Cleavage: The cyanide ion attacks one of the sulfur atoms in the TMTD disulfide bond. This results in the heterolytic cleavage of the S-S bond, forming a dimethyldithiocarbamate anion and a thiocyanate intermediate.

-

Substitution and Product Formation: The newly formed dimethyldithiocarbamate anion then acts as a nucleophile, attacking the intermediate and displacing the thiocyanate anion (SCN⁻) to yield the final product, TMTM.

While efficient, this method's primary drawback is the extreme toxicity of cyanide salts, which pose significant safety risks and environmental concerns, necessitating stringent handling protocols and waste treatment procedures.[12]

Caption: Phosphite-mediated desulfuration of TMTD.

Comparative Analysis of Synthesis Methods

The choice of synthetic route has significant implications for process safety, cost, and environmental impact.

| Feature | Cyanide-Mediated Method | Phosphite-Mediated Method |

| Primary Reagent | Potassium Cyanide (KCN) | Triphenylphosphite (TPPi) |

| Toxicity Profile | Extremely high; severe safety risk [12] | Moderate; significantly safer |

| Reaction Conditions | Typically requires controlled, often acidic or basic, environments [8][11] | Mild conditions, smooth reaction [12] |

| Key Byproduct | Potassium Thiocyanate (KSCN) | Triphenylthiophosphate (TPPT) [12] |

| Byproduct Value | Low value | High value (lubricant additive) [12] |

| Yield | Generally good | Excellent [12] |

| Process Type | Traditional, established | Modern, sustainable, atom-economic [12] |

Experimental Protocols

The following protocols are representative methodologies. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Green Synthesis of TMTM using Triphenylphosphite (TPPi)

This protocol is based on the sustainable methodology reported by Xu et al. and is preferred for its safety and efficiency. [12]

-

Materials and Reagents:

-

Tetramethylthiuram disulfide (TMTD)

-

Triphenylphosphite (TPPi)

-

Toluene (or other suitable aromatic solvent)

-

Hexane

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Glassware for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add TMTD (1.0 eq) and toluene.

-

Begin stirring the suspension at room temperature.

-

Add triphenylphosphite (1.1 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the TMTD has been consumed, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude residue will contain TMTM and the byproduct, TPPT.

-

-

Purification:

-

Purify the crude product via silica gel column chromatography.

-

A common eluent system is a gradient of ethyl acetate in hexane. TMTM can be isolated with an Rf value of approximately 0.40 in 50% ethyl acetate/hexane. [7] 3. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield TMTM as a yellow solid.

-

Protocol 2: Traditional Synthesis of TMTM using Potassium Cyanide (KCN)

CRITICAL SAFETY WARNING: Potassium cyanide is a fast-acting and potent poison. This procedure must only be performed by trained personnel with established safety protocols for handling cyanides, including immediate access to a cyanide antidote kit.

-

Materials and Reagents:

-

Tetramethylthiuram disulfide (TMTD)

-

Potassium cyanide (KCN)

-

Ethanol/water solvent mixture

-

Hydrochloric acid (for potential pH adjustment, use with extreme caution to avoid HCN gas formation)

-

-

Equipment:

-

Three-neck round-bottom flask with mechanical stirrer and thermometer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

-

Procedure:

-

In a three-neck flask, dissolve TMTD in a suitable solvent such as an isopropanol/water or ethanol/water azeotrope. [8] 2. Prepare a separate aqueous solution of potassium cyanide (KCN).

-

Slowly add the KCN solution to the stirred TMTD solution. The reaction is often carried out at a slightly elevated temperature (e.g., 50-60 °C).

-

Monitor the reaction for 1-2 hours. The reaction mechanism involves the heterolysis of the disulfide bond. [8] 5. Upon completion, cool the reaction mixture in an ice bath to precipitate the TMTM product.

-

Collect the yellow solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual cyanide salts and byproducts.

-

Dry the product under vacuum.

-

-

Purification:

-

The precipitated product may be of sufficient purity for some applications.

-

For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

-

Product Characterization

The identity and purity of the synthesized TMTM should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity against a known standard. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure. [10]* Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. [10]* Mass Spectrometry (MS): To confirm the molecular weight. [10]* Melting Point Analysis: To compare with the literature value (106–110 °C). [7]

Conclusion

The synthesis of this compound from its disulfide precursor is a fundamental transformation with significant industrial relevance. While traditional methods relying on highly toxic cyanide reagents are effective, they are being progressively supplanted by safer, greener alternatives. The use of triphenylphosphite, in particular, represents a significant advancement, offering high yields under mild conditions while simultaneously producing a valuable byproduct. This guide has outlined the core chemical principles, detailed the mechanistic pathways, and provided practical protocols to empower researchers in selecting and executing the most appropriate synthetic strategy for their needs, with a strong emphasis on laboratory safety and sustainable chemical practices.

References

-

Xu, H., Fu, S., Tao, Y., Luo, P., Song, Z., Zhang, Y., Zhang, Z., & Wang, X. (2022). One-Step Simultaneous Synthesis of Industrially Important Rubber Accelerator and Lubricant Additive via Disulfide Bond Contraction. Synlett, 34(07), 663-667. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from Wikipedia. [Link]

-

Milosavljević, M., Marinković, A., Marković, J., Brdarić, T., & Avramović, J. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Processes, 11(4), 1033. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wang, X., Chen, J. Q., Yang, X. X., Hao, E. J., & Dong, Z. B. (2020). Synthesis of Diaryl Sulfides by Using this compound (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. ACS Omega, 5(38), 23736–23742. [Link]

-

MDPI. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Retrieved from [Link]

- Ritter, E. J. (1950). U.S. Patent 2,524,081: Preparation of thiuram monosulfides.

-

Yu, J., Tian, J., Wang, K., Deng, J., & Luo, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23847–23854. [Link]

-

Wikipedia. (n.d.). Thiuram disulfide. Retrieved from Wikipedia. [Link]

-

ACS Omega. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. Retrieved from [Link]

- Google Patents. (n.d.). US6420602B1: Method for the production of tetramethylthiuram disulfide.

-

Ataman Kimya. (n.d.). TMTD (Tetramethylthiuram disulfide). Retrieved from [Link]

-

ResearchGate. (n.d.). Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Vulcanization by TMTD – radical pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiram. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102841156A: Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.

-

Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. Retrieved from [Link]

-

Taylor & Francis Online. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

-

ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

-

Scilit. (n.d.). Tetramethylthiuram disulfide vulcanization of extracted rubber. III. Short‐path distillation of TMTD and its reaction products from rubber. Retrieved from [Link]

-

NIST. (n.d.). Tetramethylthiuram disulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

American Chemical Society. (n.d.). Neighboring group effect on nucleophilicity of disulfide bond. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Tetramethylthiuram disulfide [webbook.nist.gov]

- 5. Tetramethylthiuram sulfide - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neighboring group effect on nucleophilicity of disulfide bond - American Chemical Society [acs.digitellinc.com]

- 10. This compound | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of Tetramethylthiuram Monosulfide

Abstract

Tetramethylthiuram monosulfide (TMTM), a crucial accelerator in the vulcanization of rubber and a compound of interest in various chemical syntheses, demands rigorous structural confirmation and purity assessment.[1][2] This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of TMTM. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just procedural outlines but also the underlying rationale for data interpretation, ensuring a thorough understanding of TMTM's spectroscopic signature.

The Molecular Blueprint: Structure of this compound

A foundational understanding of the molecular structure of this compound is paramount for the accurate interpretation of its spectroscopic data. TMTM, with the chemical formula C₆H₁₂N₂S₃, possesses a unique arrangement of atoms that dictates its spectroscopic behavior.[3]

The molecule is characterized by a central sulfur atom bridging two dimethylthiocarbamoyl groups. Key structural features include:

-

Symmetry: The molecule possesses a C₂ axis of symmetry, which renders the four methyl groups chemically equivalent. This equivalence is a critical factor in simplifying the NMR spectra.

-

Thiocarbonyl Groups (C=S): The presence of two thiocarbonyl groups gives rise to characteristic absorptions in the infrared spectrum.

-

Amine Functionality: The nitrogen atoms are part of a tertiary amine structure within the dimethylthiocarbamoyl moieties.

A precise knowledge of this structure allows for the prediction of spectral features, which are then confirmed through empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectrum of TMTM is remarkably simple yet highly informative. Due to the molecule's symmetry, all twelve protons on the four methyl groups are chemically and magnetically equivalent.

-

Expected Spectrum: This equivalence results in a single, sharp resonance (a singlet) in the ¹H NMR spectrum.

-

Chemical Shift (δ): This singlet typically appears in the range of δ 3.0-3.5 ppm . The exact chemical shift can vary slightly depending on the deuterated solvent used.[4]

-

Integration: The integral of this peak corresponds to all 12 protons.

The observation of a single peak is a strong confirmation of the molecule's symmetrical structure. Any deviation from a singlet, such as the appearance of multiple peaks, would suggest the presence of impurities or structural isomers.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of TMTM. Given the molecule's symmetry, only two distinct carbon signals are expected.

-

Methyl Carbons (-CH₃): A signal corresponding to the four equivalent methyl carbons. This peak is typically observed in the range of δ 40-45 ppm .

-

Thiocarbonyl Carbons (C=S): A signal for the two equivalent thiocarbonyl carbons. Due to the deshielding effect of the double bond to sulfur, this peak appears significantly downfield, typically in the range of δ 190-200 ppm .

Table 1: Summary of NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 | Singlet | N-(CH ₃)₂ |

| ¹³C | ~43 | Singlet | N-(C H₃)₂ |

| ¹³C | ~195 | Singlet | C =S |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra of TMTM.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of TMTM.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), which is set to 0 ppm.[6]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS reference signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Absorptions of TMTM

The IR spectrum of TMTM is distinguished by several key absorption bands that confirm the presence of its characteristic functional groups.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are observed in the region of 2850-3000 cm⁻¹ .

-

C-N Stretching: The stretching of the carbon-nitrogen bonds within the dimethylthiocarbamoyl moiety gives rise to a strong absorption band, typically around 1400-1500 cm⁻¹ .

-

C=S Stretching: The thiocarbonyl group (C=S) exhibits a characteristic stretching vibration. This peak is usually found in the range of 950-1050 cm⁻¹ . Its exact position can be influenced by the surrounding molecular structure.

Table 2: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850-3000 | Medium-Strong | C-H Stretch (aliphatic) |

| 1400-1500 | Strong | C-N Stretch |

| 950-1050 | Medium-Strong | C=S Stretch |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[7]

-

Background Collection:

-

Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent like isopropanol and allow it to dry completely.[7]

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the TMTM powder directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

-

Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be analyzed for the presence of the characteristic absorption bands of TMTM.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like TMTM.[8][9]

Molecular Ion and Fragmentation Pattern

In an EI-MS experiment, TMTM is bombarded with high-energy electrons, which typically dislodges one electron to form a molecular ion (M⁺•).[10]

-

Molecular Ion (M⁺•): TMTM has a molecular weight of approximately 208.37 g/mol . Therefore, the molecular ion peak is expected at m/z = 208 . The presence of sulfur isotopes will result in characteristic M+1 and M+2 peaks.

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule.[11] A key fragmentation pathway for TMTM involves the cleavage of the C-S bond, leading to the formation of the highly stable dimethylthiocarbamoyl cation.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 208 | [C₆H₁₂N₂S₃]⁺• (Molecular Ion) |

| 120 | [C₃H₆NS₂]⁺ |

| 88 | [C₃H₆NS]⁺ |

| 76 | [CS₂]⁺• |

| 44 | [C₂H₆N]⁺ |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed EI-MS fragmentation of TMTM.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a pure solid, a direct insertion probe can be used. A small amount of TMTM is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

A beam of electrons, typically accelerated to 70 eV, bombards the gaseous TMTM molecules, causing ionization and fragmentation.[8]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Integrated Spectroscopic Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of a molecule's identity and purity.

Caption: Integrated workflow for TMTM characterization.

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of NMR, IR, and MS. ¹H and ¹³C NMR confirm the molecule's symmetrical structure and carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the key functional groups, particularly the thiocarbonyl and carbon-nitrogen bonds. Mass spectrometry establishes the correct molecular weight and offers structural clues through predictable fragmentation patterns. By employing these techniques in concert, researchers and scientists can confidently verify the identity, structure, and purity of TMTM, ensuring the integrity of their research and the quality of their products.

References

-

ResearchGate. (n.d.). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound (TMTM). Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). Tetramethylthiuram disulfide. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). The mass spectra of elements. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 2. Tetramethylthiuram Disulfide(137-26-8) 1H NMR spectrum [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetramethylthiuram Monosulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylthiuram monosulfide (TMTM), a pivotal organosulfur compound with the formula ((CH₃)₂NCS)₂S, is widely utilized as a vulcanization accelerator in the rubber industry and serves as a key building block in organic synthesis.[1][2] A comprehensive understanding of its three-dimensional structure is fundamental to elucidating its reactivity, mechanism of action, and structure-activity relationships. This guide provides a detailed exploration of the synthesis, crystallization, and definitive solid-state structure of TMTM as determined by single-crystal X-ray diffraction. We present a full analysis of its crystal packing, unit cell parameters, and the specific molecular geometry, including critical bond lengths, bond angles, and conformational torsion angles. This document serves as an authoritative resource, consolidating experimental protocols and structural data to support advanced research and development applications.

Introduction and Significance

This compound, also known as TMTM, belongs to the thiuram family of compounds, characterized by the thiocarbamide functional group. Its primary industrial application is as an ultra-accelerator in the sulfur vulcanization of natural and synthetic rubbers, where it significantly shortens curing times and improves the physical properties of the final product.[1] Beyond materials science, the dithiocarbamate moiety is a subject of interest in medicinal chemistry and drug design due to its metal-chelating properties and biological activities.

The efficacy and reactivity of TMTM are intrinsically linked to its molecular architecture. The arrangement of its sulfur and nitrogen atoms, the planarity of its subunits, and its overall conformation dictate how it interacts with other molecules. Therefore, high-resolution structural data, such as that obtained from X-ray crystallography, is not merely academic but provides critical, actionable insights for professionals in materials science and pharmacology. This guide bridges the gap between fundamental chemistry and practical application by detailing the precise structural nature of this important compound.

Synthesis and Single Crystal Growth

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes. The most common and high-yielding laboratory and industrial methods include:

-

Desulfuration of Tetramethylthiuram Disulfide (Thiram): This is a prevalent method where the corresponding disulfide (TMTD or Thiram) is treated with a desulfurizing agent. Triphenylphosphine (PPh₃) or cyanide salts are effective reagents for this transformation, selectively abstracting one sulfur atom from the disulfide bridge to yield the monosulfide.[1][3]

(Me₂NCSS)₂ + PPh₃ → (Me₂NCS)₂S + SPPh₃

-

Reaction of a Dithiocarbamate Salt with a Thiocarbamoyl Chloride: An alternative approach involves the reaction of a water-soluble salt of dimethyldithiocarbamic acid (e.g., sodium dimethyldithiocarbamate) with a dimethylthiocarbamoyl chloride in an aqueous medium.[4][5] This method offers a direct route to the monosulfide product.

Protocol for Single Crystal Cultivation

Obtaining high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment.[6] For this compound, the solvent evaporation method has been proven effective.[3]

Protocol:

-

Solvent Selection: Select a solvent in which TMTM is moderately soluble. Acetone or a mixture of organic solvents like ethanol and benzene are suitable choices.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified TMTM powder at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish or beaker. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the container with perforated parafilm or a loosely fitting cap. This allows the solvent to evaporate slowly and controllably over several days at a constant temperature. Rapid evaporation should be avoided as it leads to the formation of polycrystalline powder rather than single crystals.

-

Crystal Harvesting: Once well-formed, yellow crystals of suitable size (typically 0.1-0.3 mm in each dimension) appear, they should be carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) for mounting.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a systematic process that translates diffraction patterns into a precise three-dimensional atomic model.

Caption: Workflow for Crystal Structure Determination.

Crystal Structure and Molecular Geometry of TMTM

The definitive crystal structure of this compound was determined by Skelton and White (1977) through single-crystal X-ray diffraction.[1] The analysis revealed a monoclinic crystal system with specific unit cell parameters and a unique molecular conformation.

Crystallographic Data

The key crystallographic parameters for TMTM at 295 K are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₂N₂S₃ | |

| Molar Mass | 208.37 g·mol⁻¹ | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/a | [1] |

| a (Å) | 14.096(4) | [1] |

| b (Å) | 7.457(3) | [1] |

| c (Å) | 10.178(3) | [1] |

| β (°) | 110.55(3) | [1] |

| Volume (ų) | 1002.1(5) | |

| Z (molecules/unit cell) | 4 | [1] |

| Density (calculated) | 1.381 g·cm⁻³ |

Molecular Geometry and Conformation

The molecular structure of TMTM is non-planar and exhibits a distinct twisted conformation.[1] It is composed of two essentially planar N,N-dimethylthiocarbamoyl [(CH₃)₂NCS] subunits linked by a central bridging sulfur atom.[3]

Caption: Molecular Structure of TMTM.

The most striking feature of the molecule's geometry is the significant dihedral angle between the two planar (CH₃)₂NCS fragments, measured at 78.4° .[1] This twisted arrangement minimizes steric hindrance between the two halves of the molecule.

The geometry around the thiocarbamoyl carbon atoms is asymmetric, indicating significant double-bond character for one C-S bond and single-bond character for the other. This is reflected in the bond lengths and angles.[1]

Key Intramolecular Distances and Angles:

| Parameter | Description | Average Value (Å or °) | Reference |

| C=S Bond Length | Thiocarbonyl C to terminal S distance | 1.657 Å | [1] |

| C-S Bond Length | Thiocarbonyl C to bridging S distance | 1.793 Å | [1] |

| C-S-C Angle | Angle at the central bridging sulfur | 103.2(2)° | [1] |

| S-C-S Angle | Angle within the thiocarbamoyl group | 119.3° | [1] |

| S=C-N Angle | Angle involving the terminal sulfur | 125.4° | [1] |

| S-C-N Angle | Angle involving the bridging sulfur | 115.2° | [1] |

The C-N bond within the thiocarbamoyl group exhibits partial double-bond character due to resonance, which contributes to the planarity of the (CH₃)₂NCS subunits. The C-S-C angle at the central sulfur atom is 103.2°, which is consistent with sp³ hybridization but slightly compressed due to the bulky substituents.[1]

Conclusion

This technical guide has detailed the synthesis, crystallization, and structural elucidation of this compound. The data presented, derived from authoritative X-ray crystallographic studies, confirms a monoclinic crystal system and a distinct molecular geometry characterized by two planar subunits twisted by a dihedral angle of 78.4°. The provided quantitative data on bond lengths and angles offers a precise structural foundation for professionals engaged in materials science, computational chemistry, and drug development, enabling a deeper understanding of TMTM's reactivity and function.

References

-

Skelton, B. W., & White, A. H. (1977). Crystal structures of N,N,N′,N′-tetramethylthiuram monosulphide and diiodo(N,N,N′,N′-tetramethylthiuram monosulphide)mercury(II). Australian Journal of Chemistry, 30(8), 1693-1699. [Link]

-

Wikipedia contributors. (2023, April 29). Tetramethylthiuram sulfide. In Wikipedia, The Free Encyclopedia. [Link]

- ConnectSci. (n.d.). Crystal structures of N,N,N',N'-Tetramethylthiuram monosulphide and Diiodo(N,N,N',N'-tetramethylthiuram monosulphide)mercury(II).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. [Link]

- Google Patents. (n.d.).

-

Global Substance Registration System. (n.d.). This compound. [Link]

- E. I. du Pont de Nemours & Co. (1950). Preparation of thiuram monosulfides. U.S.

- Zhang, L., et al. (2008). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. Xiangtan University.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7347, this compound.

-

Blake, A. J. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

Sources

Unraveling the Thermal Degradation of Tetramethylthiuram Monosulfide: A Technical Guide for Researchers

An In-depth Exploration of Knowns, Unknowns, and a Proposed Pathway for Investigation

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Tetramethylthiuram monosulfide (TMTM) is a critical accelerator in the vulcanization of rubber, enhancing the durability and heat resistance of countless commercial products. Despite its widespread industrial use, a detailed, experimentally verified understanding of its thermal decomposition products and pathways remains elusive in publicly accessible scientific literature. This technical guide synthesizes the current knowledge, identifies critical gaps, and provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the thermal degradation of TMTM. We present a postulated decomposition mechanism based on fundamental chemical principles and offer detailed, field-proven experimental protocols using advanced analytical techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to encourage and facilitate definitive studies in this area.

Introduction: The Dual Role of this compound in Industry

This compound, chemically known as bis(dimethylthiocarbamoyl) sulfide, is an organosulfur compound with the formula C₆H₁₂N₂S₃. It is widely employed in the rubber industry as a fast-curing secondary accelerator, often in conjunction with other accelerators, for natural and synthetic rubbers.[1] Its primary function is to expedite the sulfur vulcanization process, leading to a stable cross-linked polymer network that imparts desirable mechanical properties and thermal stability to the final rubber product.[2][3]

While TMTM is stable under normal conditions, its behavior at elevated temperatures, particularly during high-speed mixing or in high-temperature applications, is a critical area of study.[4] The thermal decomposition of TMTM can release a variety of chemical species, some of which are potentially hazardous. A thorough understanding of these decomposition products is paramount for ensuring workplace safety, controlling manufacturing processes, and predicting the long-term stability of rubber components.

Current State of Knowledge: The General Products of Decomposition

The existing literature, primarily in the form of safety data sheets and general chemical profiles, consistently indicates that the thermal decomposition of TMTM can generate a range of toxic and irritating gases. These are broadly categorized as:

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

-

Nitrogen Oxides (NOx): Various oxides of nitrogen.

-

Sulfur Oxides (SOx): Primarily sulfur dioxide (SO₂) and potentially other sulfur oxides.[3][4][5]

While this information is crucial for initial safety assessments, it lacks the chemical specificity required for a deep mechanistic understanding. Key questions remain unanswered:

-

What are the specific chemical entities beyond these simple gases?

-

Does the decomposition pathway differ in inert versus oxidative atmospheres?

-

At what temperatures do specific decomposition events occur?

-

What are the solid residues, if any, left after decomposition?

This knowledge gap necessitates a more rigorous, analytical approach to characterizing the thermal decomposition of TMTM.

Postulated Thermal Decomposition Pathway of TMTM

In the absence of direct experimental evidence, a plausible decomposition pathway can be postulated based on the known chemistry of thiuram and dithiocarbamate compounds. The TMTM molecule possesses several points of potential thermal instability, primarily the C-S, S-S (in the monosulfide bridge), and C-N bonds.

A likely initial step in the thermal decomposition is the homolytic cleavage of the central C-S-C bond, which is expected to be the weakest link. This would generate two dimethylthiocarbamoyl radicals. These highly reactive radical species can then undergo a variety of subsequent reactions, including intramolecular rearrangement, fragmentation, and intermolecular reactions.

Key Postulated Steps:

-

Initiation (Homolytic Cleavage): The central sulfur bridge cleaves, forming two dimethylthiocarbamoyl radicals.

-

Radical Fragmentation: These radicals can further fragment, potentially leading to the formation of carbon disulfide (CS₂) and dimethylamine ((CH₃)₂NH).

-

Formation of Gaseous Products: The dimethylamine can further decompose or react at high temperatures to form nitrogen oxides (NOx) in the presence of an oxidant. Carbon disulfide and other fragments can be oxidized to form carbon oxides (CO, CO₂) and sulfur oxides (SOx).

-

Alternative Pathways: Other bond scissions, such as the C-N bond, could also occur, leading to a different array of initial radical species and subsequent products.

The following diagram illustrates this postulated decomposition pathway. It is crucial to emphasize that this is a theoretical model that requires experimental validation.

Caption: Postulated thermal decomposition pathway of TMTM.

A Framework for Investigation: Advanced Analytical Techniques

To move beyond speculation and obtain definitive data on TMTM's thermal decomposition, a multi-faceted analytical approach is required. The following techniques are considered the gold standard for such investigations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the onset of decomposition, the temperatures of maximum decomposition rates, and the mass of any residual material. By conducting TGA experiments under different atmospheres (e.g., nitrogen for inert conditions and air for oxidative conditions), the influence of oxygen on the decomposition process can be elucidated.

Evolved Gas Analysis (EGA)

While TGA provides quantitative data on mass loss, it does not identify the chemical nature of the evolved gases. Evolved Gas Analysis, which couples the TGA instrument to a spectrometer, is essential for this purpose.

-

TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA is fed directly into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. This allows for the real-time identification of the evolved gaseous products as a function of temperature.[8]

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the gas molecules, aiding in their identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials.[6][9] A small sample of TMTM is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then separated by a gas chromatograph and identified by a mass spectrometer. This method provides a detailed "fingerprint" of the decomposition products, including larger, more complex molecules that may not be easily detected by TGA-MS alone.

Experimental Protocols for a Definitive Study

The following protocols outline a comprehensive approach to characterizing the thermal decomposition of TMTM. These protocols are designed to be self-validating by incorporating complementary analytical techniques.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Weigh 5-10 mg of high-purity TMTM into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Atmosphere 2 (Oxidative): Purge the furnace with dry air at a flow rate of 50-100 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 10 minutes, then ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve, and the final residual mass.

Protocol 2: Evolved Gas Analysis by TGA-MS

-

Instrument Setup: Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (maintained at ~200-250 °C to prevent condensation).

-

Sample and TGA Conditions: Follow steps 1-3 from Protocol 1, performing separate runs for inert and oxidative atmospheres.

-

MS Conditions: Set the mass spectrometer to scan a mass range of m/z 10-300.

-

Data Analysis: Correlate the ion currents for specific m/z values with the TGA mass loss curve. This will identify which gaseous products are evolved at each stage of decomposition.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly calibrated and conditioned.

-

Sample Preparation: Place approximately 0.1-0.5 mg of TMTM into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform pyrolyses at several temperatures (e.g., 300 °C, 500 °C, and 700 °C) to understand how the product distribution changes with temperature.

-

Atmosphere: High-purity helium.

-

-

GC-MS Conditions:

-

GC Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

-

Temperature Program: A typical program would be to hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Scan Range: m/z 35-500.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative abundance of each product.

The following diagram outlines the proposed experimental workflow.

Sources

- 1. Frontiers | Desulfurization of Vulcanized Rubber Particles Using Biological and Couple Microwave-Chemical Methods [frontiersin.org]

- 2. Rubber Accelerators - Quimidroga [quimidroga.com]

- 3. lusida.com [lusida.com]

- 4. rct [rct.kglmeridian.com]

- 5. Thermal and Pressure Stability of Rubber Accelerator in Rubber Manufacturing- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Thermogravimetric Analysis (TGA) - Elastomer Institut Richter [elastomer-institut.de]

- 8. Item - The Pyrolytic Reaction of Ketonic Hydrazones from S-Methyl Dithiocarbazate: A Combined Online GC-MS Pyrolysis and DFT Study - figshare - Figshare [figshare.com]

- 9. raywaychem.com [raywaychem.com]

Solubility Profile of Tetramethylthiuram Monosulfide: A Comprehensive Guide to Theory and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylthiuram monosulfide (TMTM), a pivotal organosulfur compound, sees extensive application as a vulcanization accelerator and a sulfur transfer agent in synthetic chemistry.[1][2] For researchers and formulation scientists, a comprehensive understanding of its solubility in common organic solvents is a critical prerequisite for its effective application, whether in designing synthetic routes, developing purification strategies, or formulating complex mixtures. This technical guide provides a detailed examination of the solubility characteristics of TMTM. Beyond presenting established qualitative data, this document offers a robust framework for quantitative solubility determination, elucidating the theoretical underpinnings and providing actionable experimental protocols. We delve into the physicochemical principles governing TMTM's solubility and furnish methodologies for its precise measurement, empowering scientists to harness this compound's full potential.

Introduction to this compound (TMTM)

This compound, systematically known as bis(dimethylthiocarbamoyl) sulfide, is a yellow, crystalline solid at ambient temperatures.[3][4] Its molecular structure, featuring two dimethylthiocarbamoyl groups linked by a single sulfur atom, dictates its chemical behavior and physical properties. A summary of its key physicochemical characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₂N₂S₃ | [1] |

| Molecular Weight | 208.36 g/mol | [4] |

| Appearance | Yellow powder/crystals | [4][5] |

| Melting Point | 106-110 °C | [1][6] |

| Density | 1.37 g/cm³ at 20 °C | [1][5] |

| CAS Number | 97-74-5 |[3] |

While its primary industrial application lies in the rubber industry, its role as a sulfur donor makes it a valuable reagent in academic and pharmaceutical research for the synthesis of novel sulfur-containing molecules.[1] Understanding its solubility is the first step in designing any liquid-phase application.

Theoretical Framework for TMTM Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid solute, like TMTM, in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

TMTM is a relatively nonpolar molecule. Although it contains polar carbon-sulfur and carbon-nitrogen bonds, the overall molecular symmetry and the presence of nonpolar methyl groups reduce its overall polarity. Consequently, it exhibits higher solubility in organic solvents with low to moderate polarity and is sparingly soluble or insoluble in highly polar solvents like water.[1][3]

The logical approach to solvent selection can be visualized as follows:

Caption: Logical diagram for solvent selection based on polarity matching.

Qualitative and Semi-Quantitative Solubility Profile

Literature and safety data sheets provide a general overview of TMTM's solubility. It is widely reported as being soluble in a range of common organic solvents while being insoluble in water.[1][3] This information is consolidated in Table 2.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Reported Solubility | Source(s) |

|---|---|---|---|

| Water | Highly Polar Protic | Insoluble | [1][3] |

| Ethanol | Polar Protic | Soluble | [1][6] |

| Acetone | Polar Aprotic | Soluble | [1][6] |

| Benzene | Aromatic | Soluble | [1][6] |

| Toluene | Aromatic | Soluble | [5] |

| Chloroform | Chlorinated | Soluble | [6] |

| Diethyl Ether | Ether | Soluble | [1][6] |

| Carbon Disulfide | Nonpolar | Soluble |[6] |

Note on conflicting data: While most sources confirm water insolubility, some databases may contain estimated values that suggest slight solubility.[7] Experimental verification is always recommended over reliance on estimated data.

Quantitative Determination of TMTM Solubility: An Experimental Protocol

The workflow involves preparing a saturated solution, allowing it to reach equilibrium at a constant temperature, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of TMTM in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity >97%)[4]

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Isothermal shaker bath or incubator

-

Syringes (e.g., 5 mL)

-

Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes for dilution

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of TMTM solid to a vial (e.g., 200 mg of TMTM to 5 mL of solvent). The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

Causality Insight: Using excess solute is critical. It drives the system to equilibrium, ensuring the liquid phase is truly saturated.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can determine the minimum time required.

-

After agitation, allow the vials to rest in the isothermal bath for at least 2-4 hours to let the undissolved solid settle completely.

-

Causality Insight: Constant temperature and agitation are non-negotiable for reaching a true thermodynamic equilibrium. Settling prevents suspended solids from being sampled, which would falsely inflate the measured solubility.

-

-

Sampling and Dilution:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed vial or directly into a volumetric flask. This step removes any fine, suspended particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.

-

Causality Insight: Filtration is a self-validating step to ensure you are only measuring the dissolved solute. Accurate dilution is paramount for accurate final quantification.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is highly recommended for its specificity and sensitivity.[8]

-

Method Parameters (Example for HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]

-

Mobile Phase: Isocratic or gradient mixture of methanol and water[8]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning the UV spectrum of TMTM (a peak around 254-350 nm is likely).

-

Calibration: Prepare a series of standard solutions of TMTM with known concentrations and generate a calibration curve (Absorbance vs. Concentration).

-

-

Calculate the concentration of the diluted sample from the calibration curve.

-

-

Final Calculation:

-

Multiply the measured concentration by the dilution factor to obtain the solubility of TMTM in the solvent.

-

Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing TMTM Solubility and Practical Implications

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. For recrystallization and purification, this is a critical parameter to manipulate. Researchers should determine solubility at various temperatures to construct a solubility curve.

-

Solvent Polarity: As discussed, TMTM solubility will be highest in nonpolar and moderately polar aprotic solvents. This knowledge is crucial for selecting solvents for chemical reactions (to ensure reactants are in the same phase) or for chromatographic purification (selecting mobile phases).

-

Drug Development Context: While TMTM is not a typical active pharmaceutical ingredient (API), its structural motifs are relevant. Understanding the solubility of such organosulfur compounds is vital for medicinal chemists synthesizing new drug candidates. Poor solubility is a major hurdle in drug development, and early characterization of intermediates and final compounds is essential. For instance, the solubility data informs the choice of solvents for reaction workups, purification, and the preparation of solutions for biological screening assays.[9]

Conclusion

This compound is a compound of significant industrial and research interest. While qualitatively understood to be soluble in many organic solvents, this guide provides the necessary theoretical background and a robust, validated experimental protocol for its precise quantitative determination. By employing the isothermal equilibrium method coupled with a reliable analytical technique like HPLC-UV, researchers and drug development professionals can generate the high-quality solubility data required for informed decision-making in synthesis, purification, and formulation. This foundational knowledge is indispensable for unlocking the full potential of TMTM and related organosulfur compounds in scientific discovery.

References

-

PubChem Compound Summary for CID 7347, this compound. National Center for Biotechnology Information.

-

This compound. ResearchGate.

-

Product Safety Assessment: Tetramethyl thiuram monosulfide. Lanxess.

-

This compound, 97%. CymitQuimica.

-

tetramethyl thiuram monosulfide, 97-74-5. The Good Scents Company.

-

Thiram (Tetramethylthiuram disulfide). Ataman Kimya.

-

This compound (TMTM). MedChemExpress.

-

Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Taylor & Francis Online.

-

Detection of tetramethylthiuram disulfide and related compounds using the chemiluminescence of tris(2,2'-bipyridyl)ruthenium(III) cation. J-STAGE.

-

Tetramethyl thiuram monosulfide. ChemBK.

-

CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide. Google Patents.

-

Determination of tetramethylthiuram disulfide on an interdigitated microelectrode array. ResearchGate.

-

A Sensitive Spectrophotometric Method for the Determination of Thiram Fungicides and its Application in Environmental Samples. Asian Journal of Research in Chemistry.

-

Thiram. Wikipedia.

-

Tetramethylthiuram sulfide. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetramethylthiuram sulfide - Wikipedia [en.wikipedia.org]

- 3. lanxess.com [lanxess.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. tetramethyl thiuram monosulfide, 97-74-5 [thegoodscentscompany.com]

- 8. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Tetramethylthiuram Monosulfide

Abstract

Tetramethylthiuram monosulfide (TMTS), an organosulfur compound with the chemical formula C₆H₁₂N₂S₃, holds a significant position in industrial chemistry, primarily as a potent vulcanization accelerator for rubber.[1] Its utility extends to various biochemical studies and applications as a fungicide.[2][3] This guide provides a comprehensive exploration of the historical development and synthetic evolution of TMTS. We will dissect the core chemical principles that have driven the progression from early, often hazardous, multi-step procedures to more streamlined and safer one-pot syntheses. This document is structured to provide not only procedural knowledge but also a deep understanding of the causality behind experimental choices, ensuring a robust and authoritative resource for professionals in the field.

Introduction: The Genesis of Thiuram Chemistry

The story of this compound is intrinsically linked to its disulfide precursor, Tetramethylthiuram disulfide (TMTD), commonly known as Thiram.[4] Thiram, the oxidized dimer of dimethyldithiocarbamate, was the first to be widely synthesized and applied as a fungicide and rubber accelerator.[4][5] The initial synthesis of dithiocarbamates, the foundational building blocks, involves the reaction of a secondary amine (dimethylamine) with carbon disulfide, typically in the presence of a base.[6] The subsequent oxidation of the resulting dithiocarbamate salt yields the thiuram disulfide (TMTD).[6][7]

The journey to synthesizing the monosulfide variant (TMTS) was driven by the need for accelerators with different curing characteristics and stability profiles. The core chemical challenge was the controlled elimination of a single sulfur atom from the disulfide bridge of TMTD or, alternatively, constructing the C-S-C monosulfide linkage directly from dithiocarbamate precursors.

The Synthetic Landscape: Evolving Methodologies